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Compound of Interest

Compound Name: Cyclizine Lactate

Cat. No.: B1209506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the antiemetic

drug cyclizine and its primary metabolite, norcyclizine. The information presented is supported

by experimental data to aid in research and development involving these compounds.

Quantitative Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters for cyclizine and norcyclizine is presented in

the table below. While extensive data is available for cyclizine, specific pharmacokinetic values

for norcyclizine are less comprehensively documented.
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Pharmacokinetic
Parameter

Cyclizine Norcyclizine Source

Peak Plasma

Concentration (Cmax)

~70 ng/mL (after a

single 50 mg oral

dose)

Data not available [1]

Time to Peak

Concentration (Tmax)

~2 hours (after a

single 50 mg oral

dose)

Data not available [1]

Plasma Elimination

Half-Life (t½)
~20 hours ~20 hours [1]

Oral Bioavailability ~50-80% Data not available [2]

Volume of Distribution

(Vd)
16-20 L/kg Data not available [2]

Clearance
Almost completely

hepatic
Data not available

Protein Binding 59-76% Data not available

Metabolic Ratio

(Cyclizine:Norcyclizine

)

2.1 (Oral Dosing), 4.9

(Subcutaneous

Infusion)

-

Metabolic Pathway
Cyclizine is primarily metabolized in the liver through N-demethylation to its active metabolite,

norcyclizine. This process is believed to involve the cytochrome P450 enzyme CYP2D6.

Norcyclizine itself has minimal antihistaminic activity compared to the parent drug.
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Caption: Metabolic conversion of cyclizine to norcyclizine.

Mechanism of Action: H1 Receptor Antagonism
Signaling Pathway
Cyclizine exerts its antiemetic and antihistaminic effects by acting as an antagonist at the

histamine H1 receptor. This action interferes with the signaling cascade initiated by histamine,

ultimately leading to a reduction in the release of pro-inflammatory mediators and a decrease in

neuronal signaling that can lead to nausea and vomiting.
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Caption: Simplified signaling pathway of histamine H1 receptor antagonism by cyclizine.

Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing various

methodologies. Below are generalized experimental protocols based on published literature.

Oral Bioavailability and Pharmacokinetic Study
Study Design: A typical study design is a randomized, open-label, single-dose, two-period,

two-sequence crossover study.

Subjects: Healthy adult volunteers are recruited. Exclusion criteria often include a history of

significant medical conditions, drug or alcohol abuse, and use of concomitant medications.

Procedure:

Following an overnight fast, subjects receive a single oral dose of cyclizine (e.g., 50 mg).

Blood samples are collected at predetermined time points before and after drug

administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

After a washout period of at least 7 days, subjects receive the alternate treatment.
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Analysis: Plasma concentrations of cyclizine and norcyclizine are determined using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine

pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd,

and clearance.

Analytical Methodology: LC-MS/MS for Quantification in
Plasma

Sample Preparation:

To a plasma sample, an internal standard (e.g., a structurally similar compound) is added.

Proteins are precipitated by adding a solvent like acetonitrile.

The sample is centrifuged, and the supernatant is transferred for analysis.

Chromatographic Conditions:

Column: A reverse-phase column (e.g., C18) is typically used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic

solvent (e.g., methanol or acetonitrile).

Flow Rate: A constant flow rate is maintained.

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive

quantification of the parent and product ions of cyclizine and norcyclizine.

Quantification: A calibration curve is generated using standards of known concentrations to

quantify the analytes in the plasma samples.
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Summary and Conclusion
The pharmacokinetic profiles of cyclizine and its metabolite norcyclizine are integral to

understanding the drug's efficacy and safety. Cyclizine is well-absorbed orally and undergoes

hepatic metabolism to norcyclizine, with both compounds exhibiting a similar elimination half-

life. The involvement of CYP2D6 in this metabolism suggests a potential for genetic

polymorphism to influence drug exposure and response. Further research is warranted to fully

characterize the pharmacokinetics of norcyclizine and to explore the clinical implications of the

metabolic ratio between the parent drug and its metabolite. The provided experimental

protocols offer a foundation for designing future studies to address these knowledge gaps.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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